Liensinine

Vue d'ensemble

Description

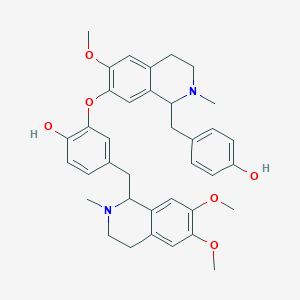

Liensinine est un alcaloïde bisbenzylisoquinoléine que l'on trouve principalement dans les graines du lotus (Nelumbo nucifera). Ce composé a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, anticancéreux et neuroprotecteurs .

Applications De Recherche Scientifique

Liensinine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study bisbenzylisoquinoline alkaloids and their derivatives.

Biology: Investigated for its role in cellular processes such as autophagy and apoptosis.

Medicine: Explored for its therapeutic potential in treating conditions like acute lung injury, cancer, and neurodegenerative diseases

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mécanisme D'action

Target of Action

Liensinine, an isoquinoline-type alkaloid, primarily targets the Src/TRAF6/TAK1 axis . It also interacts with NF-κB signaling pathway and TGF-beta1-associated cell development . These targets play a crucial role in inflammation, autophagy, and cell proliferation.

Mode of Action

This compound inhibits TAK1 activation by disrupting TRAF6–TAK1 interactions , limiting p65’s nuclear translocation , and reducing the release of inflammatory factors . According to network pharmacology and molecular docking, this compound most likely prevents inflammation by interfering directly with the Src .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis . It also suppresses TGF-beta1-induced migration , inhibits the autophagy signaling pathway , and reduces p38 phosphorylation . Furthermore, it alleviates the inhibition of intestinal autophagy caused by LPS by inhibiting the PI3K/Akt/mTOR pathway .

Pharmacokinetics

A study on mice showed that this compound has an absolute bioavailability of 1.8% after oral administration (5 mg/kg) and intravenous administration (1 mg/kg) . This indicates that this compound has low bioavailability, which could impact its efficacy.

Result of Action

This compound has been shown to have several molecular and cellular effects. It ameliorates lung tissue injury and suppresses LPS-induced inflammatory factor levels in lung tissues and bone marrow-derived macrophages (BMDM) . It also reduces the intestinal damage caused by LPS and increases the number of goblet cells . Furthermore, it decreases the release of inflammatory cytokines by inhibiting NF-kB phosphorylation and NLRP3 inflammasome synthesis .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS). In the presence of LPS, this compound has been shown to reduce acute lung injury and intestinal injury . .

Analyse Biochimique

Biochemical Properties

Liensinine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with several enzymes and proteins, including tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β). These interactions result in the suppression of inflammatory responses by reducing the levels of pro-inflammatory cytokines . Additionally, this compound has been shown to increase the activity of superoxide dismutase (SOD) and glutathione (GSH), which are crucial for mitigating oxidative stress .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In human tenon capsule fibroblast cells, this compound suppresses transforming growth factor β1 (TGF-β1)-induced proliferation and migration . It also inhibits the autophagy signaling pathway and reduces p38 phosphorylation in these cells . Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, such as TNF-α and IL-1β, thereby reducing the production of pro-inflammatory cytokines . This compound also modulates gene expression by downregulating the mitogen-activated protein kinase 7 (MAP3K7) gene, which plays a crucial role in cell proliferation and migration . Additionally, this compound’s ability to increase the activity of antioxidant enzymes like SOD and GSH helps protect cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function . Long-term studies have shown that this compound can maintain its anti-inflammatory and anti-cancer properties over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as TNF-α and IL-1β, which are key regulators of inflammatory responses . This compound also affects metabolic flux by increasing the activity of antioxidant enzymes like SOD and GSH, thereby reducing the levels of reactive oxygen species (ROS) and mitigating oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound’s distribution within tissues is influenced by its affinity for certain cellular compartments, allowing it to accumulate in areas where it can exert its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target enzymes and proteins effectively, enhancing its therapeutic potential .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La liensinine peut être synthétisée par différentes voies chimiques. Une méthode courante consiste à l'extraire du cœur des graines de lotus en utilisant la chromatographie en contre-courant. Le mélange de solvants pour la séparation peut inclure des combinaisons d'alcanes, d'halohydrocarbures, d'alcools gras, de cétones grasses, d'esters gras, d'éthers et d'eau .

Méthodes de production industrielle : Dans les milieux industriels, l'extraction de la this compound à partir des graines de lotus est optimisée pour une production à grande échelle. Le procédé garantit une pureté élevée (supérieure à 95 %) et des taux de récupération élevés, ce qui le rend adapté à diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : La liensinine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier la this compound pour produire des formes réduites ayant des propriétés pharmacologiques différentes.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound, modifiant ainsi son activité et sa solubilité.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, sont employés dans des conditions contrôlées.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydrogénées .

4. Applications de la Recherche Scientifique

La this compound présente une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les alcaloïdes bisbenzylisoquinoléines et leurs dérivés.

Biologie : Étudiée pour son rôle dans les processus cellulaires tels que l'autophagie et l'apoptose.

Médecine : Explorée pour son potentiel thérapeutique dans le traitement de pathologies telles que les lésions pulmonaires aiguës, le cancer et les maladies neurodégénératives

5. Mécanisme d'Action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies de signalisation :

Anti-inflammatoire : Inhibe l'activation de la voie de signalisation NF-κB en modifiant l'axe Src/TRAF6/TAK1.

Anticancéreux : Induit l'apoptose dans les cellules cancéreuses en générant des espèces réactives de l'oxygène (ROS) et en inhibant l'autophagie.

Neuroprotecteur : Protège contre les lésions cérébrales induites par l'ischémie-reperfusion en inhibant l'autophagie par l'intermédiaire de la voie de signalisation PI3K/Akt.

Comparaison Avec Des Composés Similaires

La liensinine est souvent comparée à d'autres alcaloïdes bisbenzylisoquinoléines tels que :

Isothis compound : Structure similaire mais diffère dans ses effets pharmacologiques spécifiques.

Unicité : La combinaison unique d'effets anti-inflammatoires, anticancéreux et neuroprotecteurs de la this compound, ainsi que sa capacité à moduler plusieurs voies de signalisation, la distinguent des autres composés similaires .

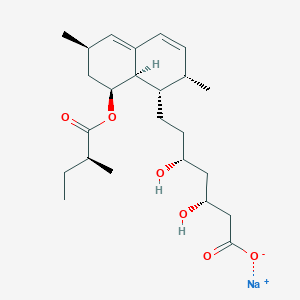

Propriétés

IUPAC Name |

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUCMLUTCAKSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liensinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2586-96-1 | |

| Record name | Liensinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 - 99 °C | |

| Record name | Liensinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

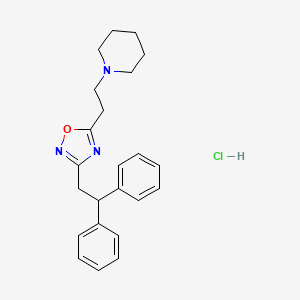

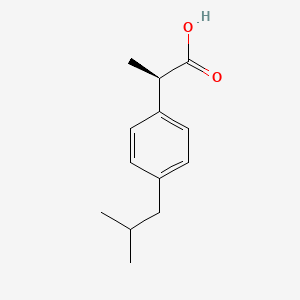

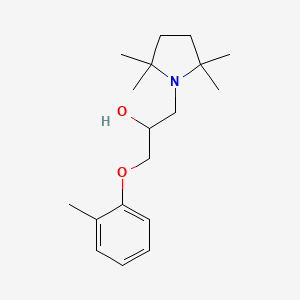

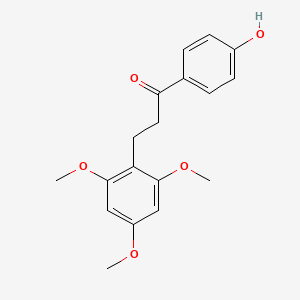

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.